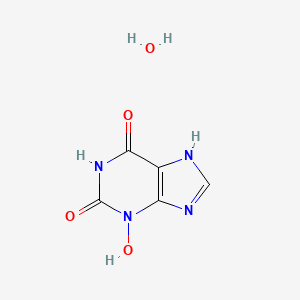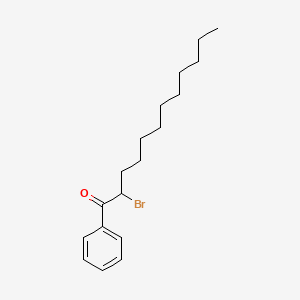
(Ethenylsulfanyl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethenylsulfanyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and an ethenylsulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethenylsulfanyl)(trimethyl)stannane can be synthesized through various methods, including stannylation reactions. One common approach involves the reaction of alkyl bromides or iodides with hexamethyldistannane under transition metal-free conditions. This method is operationally convenient and offers good functional group tolerance . Another method involves the palladium-catalyzed hydrostannation of alkenes, which provides high stereo- and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale stannylation reactions using hexamethyldistannane as a precursor. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(Ethenylsulfanyl)(trimethyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The ethenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, hydrides, and substituted organotin compounds, which have diverse applications in organic synthesis and materials science .
Scientific Research Applications
(Ethenylsulfanyl)(trimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in medicinal chemistry.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (Ethenylsulfanyl)(trimethyl)stannane involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: An organotin compound with similar applications in organic synthesis.
Hexamethyldistannane: A precursor used in the synthesis of various organotin compounds.
Vinyltrimethylstannane: Another organotin compound used in organic synthesis.
Uniqueness
(Ethenylsulfanyl)(trimethyl)stannane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Properties
CAS No. |
64532-43-0 |
|---|---|
Molecular Formula |
C5H12SSn |
Molecular Weight |
222.93 g/mol |
IUPAC Name |
ethenylsulfanyl(trimethyl)stannane |
InChI |
InChI=1S/C2H4S.3CH3.Sn/c1-2-3;;;;/h2-3H,1H2;3*1H3;/q;;;;+1/p-1 |
InChI Key |
ZHOZTQJXBXEGGU-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)SC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


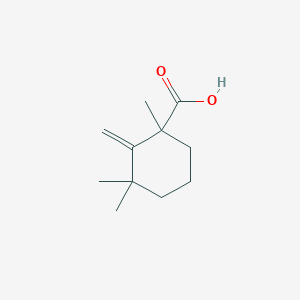
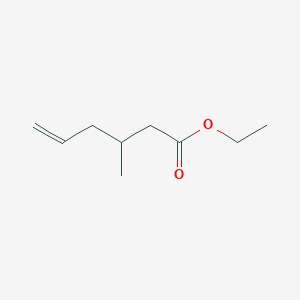
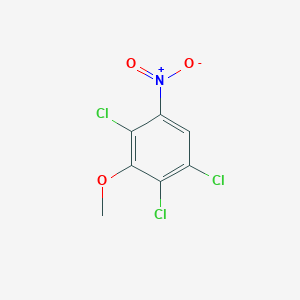

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
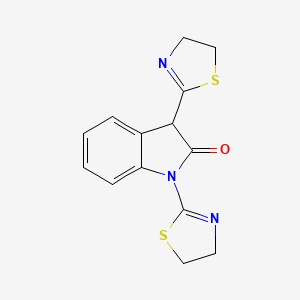
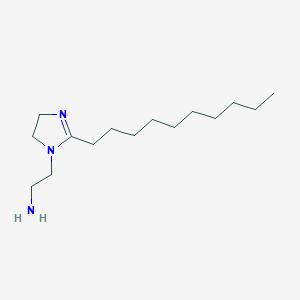
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)

